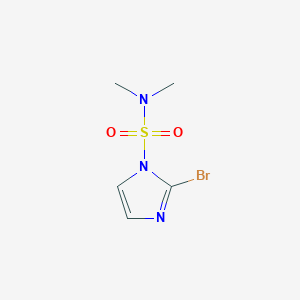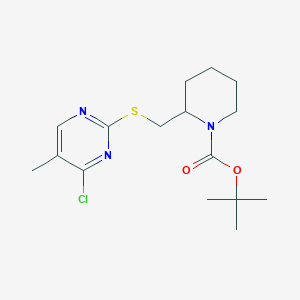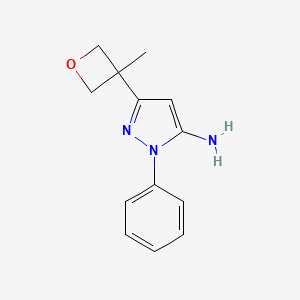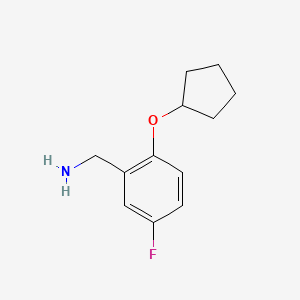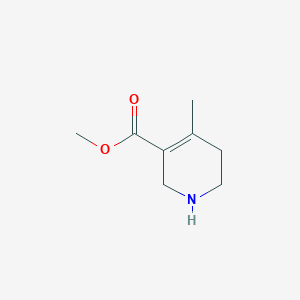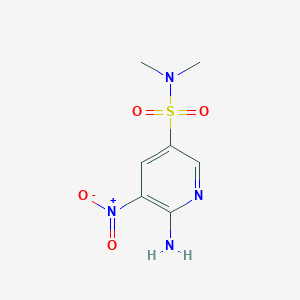
6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide: is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . This compound features a pyridine ring substituted with amino, nitro, and sulfonamide groups, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide typically involves the nitration of pyridine derivatives followed by sulfonation and amination reactions. The nitration process introduces the nitro group at the desired position on the pyridine ring. Subsequent sulfonation adds the sulfonamide group, and finally, amination introduces the amino group .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The nitro group in 6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Amino derivatives.
Reduction: Various amine derivatives.
Substitution: Functionalized pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide is used as a building block in organic synthesis. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new compounds .
Biology: In biological research, this compound is studied for its potential antibacterial properties. Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis, making them useful in developing new antibacterial agents .
Medicine: The compound’s sulfonamide group is of interest in medicinal chemistry for developing drugs with diuretic, hypoglycemic, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of 6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthetase. By inhibiting this enzyme, the compound prevents the synthesis of dihydrofolate, a precursor for folic acid, thereby inhibiting bacterial growth and replication .
Vergleich Mit ähnlichen Verbindungen
Sulfamethazine: Another sulfonamide with antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethoxazole: Commonly used in combination with trimethoprim for bacterial infections.
Uniqueness: 6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both amino and nitro groups allows for diverse chemical reactions, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
62009-22-7 |
|---|---|
Molekularformel |
C7H10N4O4S |
Molekulargewicht |
246.25 g/mol |
IUPAC-Name |
6-amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide |
InChI |
InChI=1S/C7H10N4O4S/c1-10(2)16(14,15)5-3-6(11(12)13)7(8)9-4-5/h3-4H,1-2H3,(H2,8,9) |
InChI-Schlüssel |
SUKMNRKLPSLGAH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)S(=O)(=O)C1=CC(=C(N=C1)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


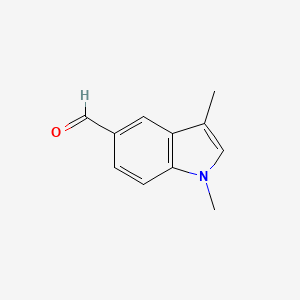

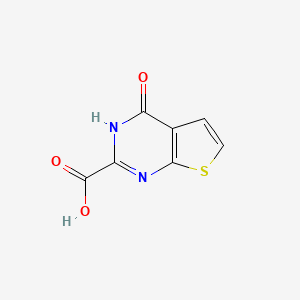
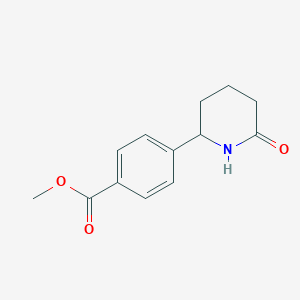
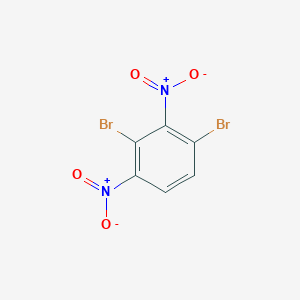
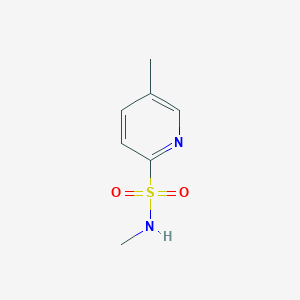
![5-Benzyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13975396.png)
